ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
History and Development of Thieno[3,4-d]Pyridazine Derivatives
Thieno[3,4-d]pyridazine derivatives represent a specialized class of fused heterocyclic compounds that have evolved significantly since their initial synthesis in the late 20th century. Early work in this field focused on the cyclization of thiophene precursors with active methylene compounds, such as cyanoacetamide or arylacetic acids, to form the bicyclic core. For example, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene reagents in acetic anhydride was pivotal in establishing regioselective pathways to pyridazin-3-one derivatives. These methods laid the groundwork for functionalizing the thieno[3,4-d]pyridazine scaffold with diverse substituents.
The compound ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exemplifies advancements in this domain. Its synthesis likely builds on protocols involving:
- Core formation : Cyclization of substituted thiophenes with pyridazine precursors using agents like formic acid or acetic anhydride.
- Substituent introduction : Sequential amidation and esterification reactions to install the 4-chlorophenyl, dimethylsulfamoylbenzamido, and ethyl carboxylate groups.
A comparative analysis of synthetic methods is provided in Table 1.
Table 1: Key Synthetic Strategies for Thieno[3,4-d]Pyridazine Derivatives
Significance in Medicinal Chemistry Research
Thieno[3,4-d]pyridazines are prized for their dual heterocyclic architecture, which combines the electron-deficient pyridazine ring with the sulfur-containing thiophene moiety. This combination confers unique physicochemical properties, such as a high dipole moment (≈4.5 D) and moderate lipophilicity (cLog P ≈2.1), which enhance target binding and solubility. The dimethylsulfamoyl group in the subject compound further augments these traits by introducing strong hydrogen-bond acceptor capacity (pK~BHX~ ≈1.2) and polar surface area (TPSA ≈110 Ų).
Recent studies highlight their potential as:
Current Research Landscape and Challenges
Despite progress, synthesizing This compound presents challenges:
- Regioselectivity : Competing pathways during cyclization can yield isomeric byproducts, necessitating precise control of reaction conditions.
- Functional group compatibility : The dimethylsulfamoyl moiety’s sensitivity to acidic or basic environments limits reagent choices during amidation.
- Conformational stability : The compound’s saddle-shaped conformation (mean plane deviation ≈0.38 Å) may complicate crystallization and pharmacokinetic optimization.
Ongoing research aims to address these issues through microwave-assisted synthesis and computational modeling to predict optimal reaction trajectories.
Structural Classification within Heterocyclic Compounds
This compound belongs to the fully fused thieno[3,4-d]pyridazine family, characterized by a planar thiophene ring fused to a pyridazine system at the 3,4-positions. Its structural features are compared to related heterocycles in Table 2.
Table 2: Structural and Physicochemical Comparison of Heterocycles
| Heterocycle | Dipole Moment (D) | cLog P | TPSA (Ų) |
|---|---|---|---|
| Thieno[3,4-d]pyridazine | 4.5 | 2.1 | 95 |
| 1,3,4-Oxadiazole | 2.8 | 1.5 | 45 |
| 1,3,4-Thiadiazole | 3.2 | 1.8 | 50 |
The dimethylsulfamoyl and ethyl carboxylate substituents introduce additional dipole moments (≈3.3 D out-of-plane), enhancing interactions with polar binding pockets. The 4-chlorophenyl group contributes to π-π stacking, while the amide linker facilitates hydrogen bonding with biological targets.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O6S2/c1-4-35-24(32)20-18-13-36-22(19(18)23(31)29(27-20)16-9-7-15(25)8-10-16)26-21(30)14-5-11-17(12-6-14)37(33,34)28(2)3/h5-13H,4H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPNTEFBAAHYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl group and the dimethylsulfamoyl benzamido moiety. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Anticancer Properties
Research indicates that thienopyridazine derivatives can exhibit anticancer activity by inhibiting specific kinases involved in tumor cell proliferation. Ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may interact with molecular targets such as receptor tyrosine kinases and cyclin-dependent kinases .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. Its ability to inhibit certain enzymes involved in inflammation could lead to applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of thienopyridazine derivatives:
- Anticancer Studies : A study evaluated a series of thienopyridazine compounds for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines .
- Neuroprotective Research : In vitro studies have demonstrated that compounds similar to this compound can enhance cognitive function by inhibiting AChE and reducing oxidative stress in neuronal cells .
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substitution Patterns
Table 1: Structural Comparison of Thieno/Pyridazine Derivatives
Key Observations :
- Dimethylsulfamoyl and chlorophenyl groups distinguish the target from analogs with fluorophenyl or chromenone moieties, which may alter solubility and target selectivity.
Physicochemical and Spectroscopic Properties
- Melting Points : The pyrazolo[3,4-d]pyrimidine analog (227–230°C) suggests high crystallinity, likely due to planar aromatic cores and hydrogen-bonding sulfonamide groups . The target compound’s melting point is expected to be similar, pending experimental validation.
- Mass Spectrometry : A related compound (M+1 = 560.2) confirms the utility of ESI-MS for verifying molecular weight in this class .
- NMR Trends : Analogous compounds exhibit distinct 1H-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm in 13C-NMR) .
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound belonging to the thieno[3,4-d]pyridazine class. This compound exhibits a unique molecular structure characterized by a thiophene ring fused with a pyridazine ring and incorporates various functional groups that enhance its biological activity. Its potential applications in medicinal chemistry are underscored by its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H18ClN3O4S, with a molecular weight of 467.92 g/mol. The presence of an ester group (carboxylate) and an amide group (dimethylsulfamoyl) significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction: The compound may inhibit or activate enzymes involved in critical biochemical pathways.
- Receptor Modulation: It can bind to specific receptors, modulating their activity and leading to physiological effects.
- Gene Expression Regulation: The compound may influence the expression of certain genes, thereby affecting cellular functions.
Biological Activities
Research indicates that compounds in the thieno[3,4-d]pyridazine class exhibit a variety of biological activities, including:
- Anticancer Activity: Some derivatives have shown promising results against various cancer cell lines.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Neurological Applications: It has potential applications in treating neurological disorders due to its interaction with adenosine receptors.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Contains methoxy group | Potential anti-inflammatory properties |
| 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Similar core structure | Anticancer activity |
| Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Dimethoxy substitution | Antiviral properties |
Notable Research Studies
- Adenosine A1 Receptor Modulation: A study highlighted that derivatives of thieno[3,4-d]pyridazines can act as allosteric modulators of the adenosine A1 receptor, which is significant for cardiovascular and neurological health .
- Tau Aggregation Inhibition: Members of the aminothienopyridazine class have been identified as effective inhibitors of tau aggregation in vitro, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Pharmacokinetic Properties: Research has indicated that the thienopyridazine core is essential for favorable pharmacokinetic properties such as brain penetration and oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
